molecular formula C3H8N2 B14752891 Methanimidamide, N,N'-dimethyl- CAS No. 2304-00-9

Methanimidamide, N,N'-dimethyl-

Cat. No.: B14752891
CAS No.: 2304-00-9
M. Wt: 72.11 g/mol
InChI Key: CRMWDHWPEFVLOU-UHFFFAOYSA-N
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Description

Methanimidamide, N,N'-dimethyl- (CAS 2304-00-9) is a small organic compound with the molecular formula C₃H₈N₂ and a molecular weight of 72.11 g/mol. Its IUPAC name reflects the presence of two methyl groups attached to the nitrogen atoms of the methanimidamide backbone (NC=NC) . Key physicochemical properties include a polar surface area (PSA) of 24.39 Ų, one hydrogen bond donor, and one acceptor, which influence its solubility and reactivity. The compound’s SMILES notation is CNC=NC, and its InChIKey is CRMWDHWPEFVLOU-UHFFFAOYSA-N .

Properties

CAS No.

2304-00-9

Molecular Formula

C3H8N2

Molecular Weight

72.11 g/mol

IUPAC Name

N,N'-dimethylmethanimidamide

InChI

InChI=1S/C3H8N2/c1-4-3-5-2/h3H,1-2H3,(H,4,5)

InChI Key

CRMWDHWPEFVLOU-UHFFFAOYSA-N

Canonical SMILES

CNC=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-dimethyl-, can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with N,N-dimethylformamide in the presence of a solvent like 1,4-dioxane. The reaction is typically carried out at elevated temperatures (around 85°C) for a few hours, during which carbon dioxide is evolved .

Industrial Production Methods

In industrial settings, the production of Methanimidamide, N,N’-dimethyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of some reagents involved, such as cyanuric chloride .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-dimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methanimidamide, N,N’-dimethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanimidamide, N,N’-dimethyl-, exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Methanimidamide derivatives vary primarily in their substituents, which significantly alter their physical and chemical behaviors. Below is a comparative analysis of key analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (K) Key Applications/Properties
Methanimidamide, N,N'-dimethyl- (2304-00-9) C₃H₈N₂ 72.11 -NH(CH₃), -N(CH₃) Not reported Intermediate in organic synthesis
N,N-Dimethyl-N'-phenyl- (1783-25-1) C₉H₁₂N₂ 148.21 Phenyl (-C₆H₅) 406–408 Research chemical; spectroscopic data available
N,N-Dimethyl-N'-(3-methylphenyl)- (2305-75-1) C₁₀H₁₄N₂ 162.24 3-Methylphenyl (-C₆H₄CH₃) 548.98 (calculated) Increased hydrophobicity
N'-(2,5-Dimethylphenyl)-N,N-dimethyl- C₁₁H₁₆N₂ 176.26 2,5-Dimethylphenyl (-C₆H₃(CH₃)₂) Not reported Steric effects influence binding
N'-(4-Chloro-2-methylphenyl)- (Chlordimeform) C₁₀H₁₂ClN₂ 196.67 4-Chloro-2-methylphenyl Not reported Former pesticide; carcinogenic

Key Observations :

  • Phenyl and substituted phenyl groups increase molecular weight and hydrophobicity, affecting solubility. For example, the phenyl analog (1783-25-1) has a boiling point of 406–408 K , while the 3-methylphenyl derivative (2305-75-1) shows a higher calculated boiling point (548.98 K) due to enhanced van der Waals interactions .
  • Chlorinated derivatives like Chlordimeform exhibit significant toxicity, leading to regulatory restrictions .

SAR Insights :

  • Electron-donating groups (e.g., -OMe) improve solubility and target binding.
  • Bulkier substituents (e.g., naphthothiazole) enhance enzyme inhibition but may reduce cell permeability .

Toxicity and Regulatory Considerations

  • Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-): Classified as a probable human carcinogen and toxic to birds/fish, leading to its withdrawal in 1989 .

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